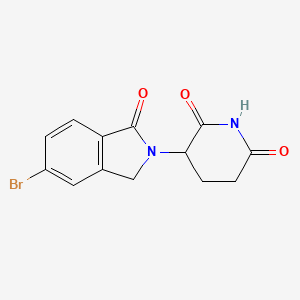
1lambda5-phospholan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Lambda-5-Phospholan-1-one (1L5P) is a cyclic, phosphonium-containing compound that has been studied for its potential applications in various scientific fields. 1L5P is a cyclic molecule composed of four carbon atoms, three nitrogen atoms, and a single phosphorus atom, and is considered to be a “building block” for the synthesis of other compounds. 1L5P has been studied for its potential to serve as a catalyst in organic synthesis and as a ligand in coordination chemistry. In addition, 1L5P has been studied for its potential applications in biochemistry and medicine, as well as its ability to act as a molecular switch.
Wirkmechanismus
1lambda5-phospholan-1-one is a cyclic molecule composed of four carbon atoms, three nitrogen atoms, and a single phosphorus atom. The phosphorus atom is the “active site” of 1lambda5-phospholan-1-one, and it is responsible for the molecule’s ability to act as a catalyst in organic synthesis and as a ligand in coordination chemistry. The phosphorus atom is also responsible for the molecule’s ability to act as a molecular switch, as it can form both covalent and ionic bonds with other molecules.
Biochemical and Physiological Effects
1lambda5-phospholan-1-one has been studied for its potential applications in biochemistry and medicine. 1lambda5-phospholan-1-one has been shown to have antimicrobial activity, and it has been used to study the effects of different compounds on bacterial growth. In addition, 1lambda5-phospholan-1-one has been studied for its potential to act as an enzyme inhibitor, and it has been used to study the effects of different compounds on enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1lambda5-phospholan-1-one in laboratory experiments is its ability to act as a catalyst in organic synthesis and as a ligand in coordination chemistry. 1lambda5-phospholan-1-one is also relatively stable, and it can be synthesized in a variety of ways. The main limitation of using 1lambda5-phospholan-1-one in laboratory experiments is its potential to act as a molecular switch, as it can form both covalent and ionic bonds with other molecules.
Zukünftige Richtungen
1lambda5-phospholan-1-one has potential applications in a variety of scientific fields, and there are many potential future directions for its use. 1lambda5-phospholan-1-one could be used to develop new catalysts for organic synthesis, or to study the effects of different compounds on bacterial growth and enzyme activity. 1lambda5-phospholan-1-one could also be used to develop new ligands for coordination chemistry, or to study the effects of different compounds on molecular switches. In addition, 1lambda5-phospholan-1-one could be used to develop new drugs or to study the effects of different compounds on the human body. Finally, 1lambda5-phospholan-1-one could be used to develop new materials, or to study the effects of different compounds on the environment.
Synthesemethoden
1lambda5-phospholan-1-one can be synthesized in a variety of ways, including the use of a Grignard reaction and a Wittig reaction. In a Grignard reaction, an alkene is reacted with a Grignard reagent to form a cyclic compound. In a Wittig reaction, an aldehyde or ketone is reacted with a Wittig reagent to form an alkene. Both reactions can be used to synthesize 1lambda5-phospholan-1-one.
Wissenschaftliche Forschungsanwendungen
1lambda5-phospholan-1-one has been studied for its potential applications in various scientific fields, including organic synthesis, coordination chemistry, and biochemistry. 1lambda5-phospholan-1-one has been used in the synthesis of a variety of compounds, including peptides, polymers, and metal complexes. In addition, 1lambda5-phospholan-1-one has been studied for its potential applications in biochemistry and medicine, as well as its ability to act as a molecular switch.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1lambda5-phospholan-1-one can be achieved through a multistep process involving the conversion of starting materials to intermediates, followed by cyclization and oxidation reactions.", "Starting Materials": [ "2-bromoethyl methyl ether", "triethyl phosphite", "sodium hydride", "1,3-propanediol", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: React 2-bromoethyl methyl ether with triethyl phosphite and sodium hydride to form ethyl 2-(methoxy(methyl)phosphoryl)ethyl ether.", "Step 2: React ethyl 2-(methoxy(methyl)phosphoryl)ethyl ether with 1,3-propanediol and sulfuric acid to form 2-(methoxy(methyl)phosphoryl)ethyl 1,3-propanediol diester.", "Step 3: React 2-(methoxy(methyl)phosphoryl)ethyl 1,3-propanediol diester with sodium nitrite and sodium azide to form 2-(azido(methyl)phosphoryl)ethyl 1,3-propanediol diester.", "Step 4: Cyclize 2-(azido(methyl)phosphoryl)ethyl 1,3-propanediol diester with sodium hydroxide to form 1lambda5-phospholan-1-one.", "Step 5: Oxidize 1lambda5-phospholan-1-one with hydrogen peroxide to form 1lambda5-phospholan-1-one oxide." ] } | |
CAS-Nummer |
48082-31-1 |
Produktname |
1lambda5-phospholan-1-one |
Molekularformel |
C4H9OP |
Molekulargewicht |
104.1 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



